molecular formula C20H12Cl2N2O2 B15045070 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol

Cat. No.: B15045070
M. Wt: 383.2 g/mol
InChI Key: QBAFDXXIUBWVBP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole moiety, making it a valuable molecule in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzoxazole ring, which is then chlorinated to introduce the dichloro groups. The final step involves the formation of the imine linkage with the phenyl group .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. For instance, the use of nanocatalysts or metal catalysts can significantly improve the efficiency of the synthesis . The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-Dichloro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol lies in its benzoxazole structure, which imparts distinct bioactive properties. This makes it more versatile in medicinal and industrial applications compared to its analogs .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2,4-dichloro-6-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-14-8-13(19(25)16(22)9-14)11-23-15-6-7-18-17(10-15)24-20(26-18)12-4-2-1-3-5-12/h1-11,25H

InChI Key

QBAFDXXIUBWVBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O

Origin of Product

United States

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